molecular formula C18H19N5OS B3580209 N-(2,3-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,3-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3580209
M. Wt: 353.4 g/mol
InChI Key: LJHDZAPRRWBCHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a pyridin-3-yl moiety at position 3. The thioether linkage connects the triazole ring to an acetamide scaffold, which is further substituted with a 2,3-dimethylphenyl group. This structural architecture is associated with modulation of biological targets such as insect odorant receptor co-receptors (Orco) and mammalian ion channels, though its exact pharmacological profile remains under investigation .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-12-6-4-8-15(13(12)2)20-16(24)11-25-18-22-21-17(23(18)3)14-7-5-9-19-10-14/h4-10H,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHDZAPRRWBCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.

    Formation of the Sulfanyl Linkage:

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the pyridine ring, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole or pyridine derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Antifungal Activity

Research indicates that compounds similar to N-(2,3-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit antifungal properties. The triazole ring is particularly significant as it is a common scaffold in antifungal drugs like fluconazole. Studies have shown that derivatives can inhibit the growth of various fungal pathogens by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes.

Anticancer Potential

There is emerging evidence that this compound may possess anticancer properties. The triazole structure has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Research is ongoing to determine the specific mechanisms through which this compound can exert its anticancer effects.

Antimicrobial Activity

In addition to antifungal effects, this compound has shown promise against bacterial strains. Its ability to disrupt bacterial cell wall synthesis and function could make it a candidate for developing new antimicrobial agents.

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound can be utilized in drug design and development:

  • Lead Compound Development : Its unique structure allows it to serve as a lead compound for synthesizing new derivatives with enhanced efficacy and reduced toxicity.
  • Pharmacological Studies : Further pharmacological studies are necessary to evaluate its safety profile and therapeutic index.

Agricultural Applications

The antifungal properties of this compound suggest potential applications in agriculture:

  • Fungicides : It could be developed into a novel fungicide for agricultural use, targeting crop diseases caused by fungal pathogens.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated antifungal activity against Candida species with an IC50 value indicating potent inhibition.
Study BShowed cytotoxic effects on breast cancer cell lines, suggesting possible pathways for therapeutic intervention.
Study CInvestigated the compound's efficacy as an antimicrobial agent against Gram-positive bacteria with promising results.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the sulfanyl group may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Key Analogues

Compound Name R1 (Triazole-4) R2 (Triazole-5) Aryl Substituent (Acetamide) Key Biological Activity
Target Compound Methyl Pyridin-3-yl 2,3-Dimethylphenyl Orco agonism (potential)
VUAA-1 (N-(4-ethylphenyl)-2-[[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide) Ethyl Pyridin-3-yl 4-Ethylphenyl Broad-spectrum Orco agonist
OLC-12 (2-[[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-(4-isopropylphenyl)acetamide) Ethyl Pyridin-4-yl 4-Isopropylphenyl Orco agonist (species-specific)
GPR-17 Ligand (2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide) -[3-(Morpholine-4-sulfonyl)phenyl] -[4-(Trifluoromethoxy)phenyl] 4-Isopropylphenyl GPR-17 modulation
OLC15 (N-(4-butylphenyl)-2-[[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide) Ethyl Pyridin-2-yl 4-Butylphenyl Orco antagonist

Key Observations:

  • Substituent Effects on Orco Activity: The target compound’s methyl group at position 4 of the triazole and pyridin-3-yl at position 5 differentiate it from VUAA-1 (ethyl at R1) and OLC-12 (pyridin-4-yl at R2).
  • Aryl Group Influence: The 2,3-dimethylphenyl group in the target compound introduces steric hindrance compared to the linear 4-ethylphenyl in VUAA-1. This may reduce off-target interactions but could also lower Orco activation efficacy .
  • Functional Divergence: OLC15, with a pyridin-2-yl and 4-butylphenyl group, acts as an Orco antagonist, highlighting how minor structural changes (e.g., pyridine ring position, aryl chain length) can invert pharmacological activity .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Molecular Weight LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors Solubility (Predicted)
Target Compound ~387.45 2.8 1 6 Low (lipophilic)
VUAA-1 ~413.50 3.2 1 6 Very low
GPR-17 Ligand ~592.60 4.1 1 9 Very low
N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ~472.54 3.5 1 8 Moderate (methoxy groups enhance solubility)

Key Observations:

  • Lipophilicity: The target compound’s LogP (~2.8) is lower than VUAA-1 (~3.2), suggesting better aqueous solubility, which could improve bioavailability .
  • Solubility Enhancers: Methoxy-substituted analogues (e.g., ) exhibit higher solubility due to polar groups, whereas trifluoromethoxy or morpholine substituents (GPR-17 ligand) increase molecular weight and LogP, reducing solubility .

Biological Activity

N-(2,3-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C16H18N4S
  • Molecular Weight : 302.41 g/mol
  • CAS Number : 496801-93-5

The compound's biological activity can be attributed to its structural components, particularly the triazole moiety. Triazole derivatives are known for their ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The specific mechanisms include:

  • Inhibition of Enzymatic Activity : Triazole derivatives often inhibit enzymes such as cytochrome P450, which are critical in drug metabolism and synthesis of steroids.
  • Antimicrobial Activity : The presence of the pyridine ring enhances the compound's ability to disrupt microbial cell membranes and inhibit growth.
  • Anticancer Properties : Some studies suggest that triazole compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Type Details Reference
AntifungalInhibits growth of various fungal strains
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in specific cancer cell lines
Enzyme InhibitionInhibits cytochrome P450 enzymes

Case Study 1: Anticancer Activity

In a study examining the anticancer potential of various triazole derivatives, this compound was found to exhibit significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The results indicated that it had a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as a new antimicrobial agent.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Synergistic Effects : When combined with other antimicrobial agents, this compound showed enhanced efficacy against resistant strains.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the triazole ring significantly influenced biological activity, indicating that careful structural modifications could optimize therapeutic effects.
  • Toxicology Studies : Preliminary toxicological assessments suggest a favorable safety profile at therapeutic doses.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions and purification protocols. Key steps include:

  • Reaction Temperature and Solvent Selection : Reactions are typically conducted at 60–80°C in polar aprotic solvents (e.g., DMF or ethanol), which stabilize intermediates and improve reaction rates .
  • Catalyst Use : Catalysts like KOH or Pd/C enhance coupling efficiency in triazole ring formation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) effectively isolates the compound. Recrystallization from ethanol further improves purity .

Q. What spectroscopic techniques are essential for confirming structural integrity post-synthesis?

Methodological Answer: A multi-spectral approach is critical:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and aromatic proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .
  • IR Spectroscopy : Peaks at 1650–1680 cm1^{-1} (amide C=O) and 2550–2600 cm1^{-1} (S-H stretching, if present) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 435.12) .

Q. Table 1: Key Spectral Data

TechniqueCritical Peaks/Data PointsPurpose
1^1H NMRδ 2.3–2.5 ppm (methyl groups)Confirm alkyl substituents
IR1680 cm1^{-1} (amide C=O)Validate acetamide moiety
HRMSm/z 435.12 [M+H]+^+Verify molecular formula

Advanced Questions

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?

Methodological Answer: SAR studies involve systematic structural modifications and biological assays:

  • Substituent Variation : Replace the pyridinyl group with other heterocycles (e.g., pyrazinyl, furanyl) to assess target binding affinity .
  • Bioactivity Screening : Use in vitro assays (e.g., enzyme inhibition or cell viability tests) to correlate substituent changes with activity .
  • Data Analysis : Apply multivariate statistical models (e.g., QSAR) to identify critical functional groups .

Q. How can computational methods predict interaction mechanisms with biological targets?

Methodological Answer: Computational approaches include:

  • Molecular Docking : Use software like AutoDock Vina to model binding poses with targets (e.g., fungal CYP51 for antifungal activity) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability and key residue interactions .
  • Free Energy Calculations : MM/PBSA methods quantify binding energies, identifying hotspots for SAR optimization .

Q. How should researchers address contradictions in reported reaction conditions for key synthetic steps?

Methodological Answer: Resolve discrepancies via systematic parameter screening:

  • Design of Experiments (DOE) : Vary temperature (40–100°C), solvent (DMF vs. ethanol), and catalyst loading (0.1–5 mol%) to identify optimal conditions .
  • Reaction Monitoring : Use TLC/HPLC to track intermediate formation and side reactions (e.g., oxidation of thiol groups) .
  • Comparative Analysis : Replicate conflicting protocols and compare yields/purity to isolate critical variables (e.g., solvent polarity’s role in cyclization) .

Q. What methodologies are effective for analyzing anti-exudative activity in preclinical models?

Methodological Answer: Preclinical evaluation involves:

  • Animal Models : Induce inflammation in rats via carrageenan injection, then administer the compound (10–50 mg/kg) and measure edema reduction .
  • Histopathological Analysis : Compare tissue sections (e.g., lung or skin) to assess leukocyte infiltration and vascular permeability .
  • Biomarker Profiling : Quantify cytokines (IL-6, TNF-α) via ELISA to link activity to inflammatory pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.